Cyclohexane-1,2,3,4,5,6-hexathione
Description
Cyclohexane-1,2,3,4,5,6-hexathione (theoretical formula: C₆H₆S₆) is a hypothetical cyclohexane derivative where all six hydrogen atoms are replaced by thiol (-SH) groups. This analysis assumes the hexathione derivative shares geometric and electronic features with these analogs, focusing on substituent effects.
Properties
CAS No. |
129917-29-9 |
|---|---|
Molecular Formula |
C6S6 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexathione |
InChI |
InChI=1S/C6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
OZKIZIQFPZROOY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)C(=S)C(=S)C(=S)C(=S)C1=S |
Origin of Product |
United States |
Preparation Methods
Mass Spectrometric Neutralization of the Monoanion
Methodology
The monoanion of cyclohexanehexathione (C₆S₆⁻) is generated via electrospray ionization of precursor salts, followed by gas-phase neutralization. This approach was first reported in mass spectrometry studies, where the monoanion’s stability allows for detection of the neutral C₆S₆ species.
Key Steps:
- Precursor Preparation : A soluble salt containing C₆S₆⁻ (e.g., potassium cyclohexanehexathiolate) is synthesized.
- Ionization : The precursor is dissolved in a polar solvent (e.g., methanol) and introduced into a mass spectrometer via electrospray ionization.
- Neutralization : Collision-induced dissociation (CID) or proton transfer reactions neutralize the monoanion to yield C₆S₆.
Photolytic/Pyrolytic Decomposition of Dithiocarbonate Precursors
Methodology
This method involves the controlled decomposition of cyclic dithiocarbonate precursors to extrude carbon monoxide (CO) and form sulfur-rich products. The reaction is driven by UV light or thermal energy.
Representative Reaction:
$$
\text{C}{12}\text{O}6\text{S}6 \xrightarrow{\Delta \text{ or } h\nu} \text{C}6\text{S}_6 + 3\text{CO} \uparrow
$$
Key Parameters:
Outcomes and Limitations
Reduction of Cyclohexanehexathiol
Methodology
Cyclohexanehexathiol (C₆H₁₂S₆) serves as a precursor, undergoing dehydrogenation to form C₆S₆. This method is inspired by analogous transformations in sulfur chemistry.
Reaction Pathway:
$$
\text{C}6\text{H}{12}\text{S}6 \xrightarrow[\text{Oxidant}]{\text{Dehydrogenation}} \text{C}6\text{S}6 + 6\text{H}2 \uparrow
$$
Key Parameters:
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Structural Confidence |
|---|---|---|---|---|
| Mass Spectrometric | N/A | High (gas phase) | Low | Moderate |
| Photolytic/Pyrolytic | ≤40 | Moderate | Moderate | Low |
| Hexathiol Dehydrogenation | <20 | Low | Low | Low |
Theoretical studies highlight the thermodynamic preference for dithiete-containing isomers over the hexathione structure. For example, intramolecular S···S distances in dithiete isomers (∼2.73 Å) are shorter than those in the hypothetical hexathione (∼2.77 Å), stabilizing the former.
Characterization Techniques
Chemical Reactions Analysis
Cyclohexane-1,2,3,4,5,6-hexathione undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on the reagents and conditions are limited.
Substitution Reactions: The sulfur atoms in the compound can be substituted with other atoms or groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various sulfur-containing derivatives and isomers.
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexathione has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclohexane-1,2,3,4,5,6-hexathione exerts its effects involves its unique structure and the presence of sulfur atoms.
Comparison with Similar Compounds
Substituent Type and Molecular Properties
*Theoretical compound; †Calculated mass based on atomic weights.
Structural and Electronic Effects
Hexachlorocyclohexane (HCH):
Hexamethylcyclohexane:
Hexacarboxylic Acid:
Hexone (Hexaketocyclohexane):
- The compound might exhibit ligand behavior in metal complexes, akin to dithiolenes.
Q & A
Q. What are the primary challenges in synthesizing Cyclohexane-1,2,3,4,5,6-hexathione, and what strategies mitigate steric hindrance and oxidative instability during its preparation?
Synthesizing this compound presents challenges due to steric hindrance from six thiol (-SH) groups and their susceptibility to oxidation. Strategies include:
- Hydrothermal synthesis under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, as demonstrated in coordination polymer synthesis with similarly hindered ligands like cyclohexanehexacarboxylic acid .
- Stepwise functionalization to control regioselectivity, analogous to methods used for cyclohexanehexaol (inositol) derivatives, where stereochemical control is critical .
- Protecting-group chemistry (e.g., trityl groups) to stabilize thiols during synthesis, a common approach in organosulfur chemistry.
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?
Key techniques include:
- X-ray diffraction (XRD) for resolving stereochemistry and crystal structure, as used in cobalt coordination polymer studies with cyclohexanehexacarboxylic acid .
- Fourier-transform infrared spectroscopy (FT-IR) to confirm thiol (-SH) functional groups and hydrogen-bonding interactions .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability, with comparisons to cyclohexanehexaol derivatives (melting points ≤226°C) .
- Elemental analysis and mass spectrometry for purity validation, as highlighted in hexachlorocyclohexane studies .
Advanced Research Questions
Q. How can this compound be utilized in the design of coordination polymers with tailored magnetic properties?
The six thiol groups enable versatile metal coordination modes. Methodological insights include:
- Bridging ligand design : Adopt a η<sup>6</sup>µ4 bridging mode (observed in cobalt-carboxylate polymers) to link metal centers into 1D or 2D networks .
- Magnetic tuning : Use variable-temperature magnetic susceptibility studies to evaluate antiferromagnetic coupling (e.g., J = −0.32 cm<sup>−1</sup> in cobalt systems) and zero-field splitting effects .
- Redox-active frameworks : Exploit thiolate-metal charge transfer for applications in molecular electronics or catalysis.
Q. What role does this compound play in advanced oxidation processes (AOPs) for catalytic applications?
While direct evidence is limited, inferences from cyclohexane oxidation studies suggest:
- Radical generation : Thiol groups may act as electron donors to activate peroxides (e.g., H2O2) in AOPs, similar to metal-catalyzed systems .
- Surface modification : Functionalize nanostructured metal oxides (e.g., TiO2) with thiols to enhance catalytic selectivity and stability .
- Mechanistic studies : Use in situ Raman spectroscopy or electron paramagnetic resonance (EPR) to track reactive oxygen species (ROS) formation.
Q. How to resolve contradictions in thermal stability data when this compound exhibits decomposition temperatures exceeding theoretical predictions?
Contradictions may arise from isomerism or impurities. Strategies include:
- Comparative thermal analysis : Benchmark against cyclohexanehexaol (decomposes at 218–226°C) and hexachlorocyclohexane (stable up to 500°C but toxic) .
- Isomer separation : Use HPLC (as in cyclohexane purification ) to isolate stereoisomers before TGA/DSC testing.
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to model decomposition kinetics and identify degradation pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
